molecular formula C6H14ClNO2 B3326225 rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride CAS No. 2409588-87-8

rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride

Cat. No. B3326225
CAS RN: 2409588-87-8
M. Wt: 167.63 g/mol
InChI Key: NQEYVMOMNKFAEY-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride” is also known as (2R,6R)-Hydroxynorketamine (hydrochloride). It is an analytical reference standard categorized as an arylcyclohexylamine . It is a metabolite of ketamine and norketamine . This product is intended for research and forensic applications .


Synthesis Analysis

The synthesis of (2R,6R)-Hydroxynorketamine (hydrochloride) is related to its parent compounds, ketamine and norketamine . The synthesis and N-methyl-D-aspartate (NMDA) receptor activity of ketamine metabolites have been studied .


Molecular Structure Analysis

The formal name of (2R,6R)-Hydroxynorketamine (hydrochloride) is (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone, monohydrochloride . Its molecular formula is C12H14ClNO2 • HCl and it has a formula weight of 276.2 . The InChi Code is InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H/t10-,12-;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions of (2R,6R)-Hydroxynorketamine (hydrochloride) are related to its antidepressant effects. It has been found to exert mGlu2 receptor-dependent antidepressant actions . It enhances AMPA currents and decreases D-serine, a NMDA co-agonist .

Mechanism of Action

Target of Action

The primary target of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the group II metabotropic glutamate receptor subtypes 2 (mGlu2) and 3 (mGlu3) . These receptors play a crucial role in mediating the antidepressant actions of the compound .

Mode of Action

(2R,6R)-HNK interacts with its targets, the mGlu2 and mGlu3 receptors, leading to changes in the functional integrity of neural circuits . This interaction results in the potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission .

Biochemical Pathways

The compound affects several biochemical pathways. It influences the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also impacts the long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are involved in fundamental mitochondrial functions and are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Pharmacokinetics

It is known that the compound is a metabolite of ketamine found in the brain and plasma following ketamine infusion . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action include changes in the expression of proteins in the hippocampus of depressed mice . These changes are associated with functions of binding, biocatalysis, and transport, and participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . The compound’s action also leads to changes in cognitive function, particularly memory .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors, including the frequency or chronicity of treatment . For instance, the cognitive effects of repeated exposure to the compound can be modulated by the frequency of treatment .

Safety and Hazards

(2R,6R)-Hydroxynorketamine (hydrochloride) is intended for research and forensic applications . It is not for human or veterinary use . It has been studied in clinical trials for safety, pharmacokinetics, and pharmacodynamics .

Future Directions

Future directions for the study of (2R,6R)-Hydroxynorketamine (hydrochloride) include further elucidation of the mechanism and clinical application of HNK, I5, and I6 antidepressants . It is also important to study how (2R,6R)-Hydroxynorketamine (hydrochloride) can be structurally modified to obtain longer potency and less addictive drugs .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride interacts with various enzymes, proteins, and other biomolecules . It has been found to significantly change 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation .

Cellular Effects

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is complex and multifaceted . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride exhibits changes in its effects in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

properties

IUPAC Name

[(2R,6R)-6-methylmorpholin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEYVMOMNKFAEY-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 3
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 4
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 5
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Reactant of Route 6
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.